molecular formula C20H22N4O B6475849 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline CAS No. 2640836-06-0

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Cat. No.: B6475849
CAS No.: 2640836-06-0
M. Wt: 334.4 g/mol
InChI Key: HIZRMVVEGXPUQO-UHFFFAOYSA-N
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Description

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a complex heterocyclic organic compound. It is of particular interest to researchers in the fields of medicinal chemistry and pharmaceuticals due to its unique structural properties and potential biological activities. This compound contains a quinoxaline core, which is known for its diverse biological activities, and a piperidine moiety, which is common in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves several key steps

  • Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by a condensation reaction between an ortho-phenylenediamine and a 1,2-diketone under acidic conditions.

  • Piperidinylation: The quinoxaline intermediate is then reacted with a piperidine derivative under nucleophilic substitution conditions, typically in the presence of a base such as potassium carbonate.

  • Pyridine Introduction:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is typically optimized to ensure high yield and purity. This often involves optimizing reaction conditions such as temperature, solvent choice, and reaction time, as well as implementing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically involving the pyridine or piperidine moieties. Common oxidizing agents include potassium permanganate or chromium-based reagents.

  • Reduction: Reduction reactions can target the quinoxaline core, using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: The compound can undergo various substitution reactions, particularly on the quinoxaline and pyridine rings. Electrophilic aromatic substitution is common, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst

  • Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

  • Oxidation Products: N-oxides of the pyridine or piperidine moieties

  • Reduction Products: Hydrogenated quinoxaline derivatives

  • Substitution Products: Halogenated or nitrated derivatives of the quinoxaline or pyridine rings

Scientific Research Applications

Chemistry

Biology

Biologically, this compound has been studied for its potential as an antimicrobial agent due to the bioactive quinoxaline core. Research has shown that derivatives of quinoxaline exhibit significant antibacterial and antifungal activities.

Medicine

In medicine, 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is investigated for its potential as a therapeutic agent. Its structure suggests potential activity against a range of diseases, including cancer and neurological disorders.

Industry

Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals, due to its versatile chemical properties and biological activities.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins.

Molecular Targets and Pathways

  • Enzymes: The compound may inhibit or activate specific enzymes, affecting various biochemical pathways.

  • Receptors: It may interact with cell surface receptors, triggering or inhibiting signal transduction pathways.

  • Proteins: Interaction with specific proteins can lead to modulation of their activity, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(3-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline: Similar structure but with a different substitution pattern on the pyridine ring.

  • 2-(4-{[(3-ethylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline: Similar core structure but with an ethyl group instead of a methyl group on the pyridine ring.

Uniqueness

The uniqueness of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with biological targets, making it a compound of interest for further research and development.

Conclusion

This compound is a versatile and valuable compound in scientific research. Its unique structure and diverse chemical reactivity make it an important subject of study in various fields, including chemistry, biology, medicine, and industry. Further research into its properties and applications is likely to yield new insights and advancements in these areas.

Properties

IUPAC Name

2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-12-21-9-6-19(15)25-14-16-7-10-24(11-8-16)20-13-22-17-4-2-3-5-18(17)23-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZRMVVEGXPUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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